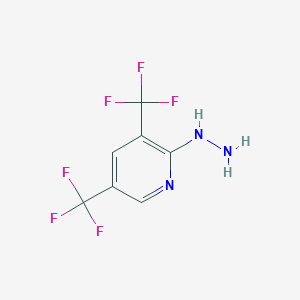

2-Hydrazino-3,5-bis(trifluoromethyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3,5-bis(trifluoromethyl)pyridin-2-yl]hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F6N3/c8-6(9,10)3-1-4(7(11,12)13)5(16-14)15-2-3/h1-2H,14H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMXQTDKQYMHWPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(F)(F)F)NN)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F6N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Hydrazino-3,5-bis(trifluoromethyl)pyridine chemical properties

Part 1: Introduction & Core Significance

2-Hydrazino-3,5-bis(trifluoromethyl)pyridine (CAS: 129015-67-4 ) is a specialized fluorinated heterocyclic building block used primarily in the synthesis of high-value pharmaceutical and agrochemical scaffolds.

Its structural uniqueness lies in the 3,5-bis(trifluoromethyl) substitution pattern. While mono-trifluoromethyl pyridines are common, the bis-substitution creates an electron-deficient pyridine ring with distinct reactivity and physicochemical properties:

-

Enhanced Electrophilicity: The two

groups at the 3- and 5-positions exert a strong electron-withdrawing effect ( -

Lipophilicity Modulation: The bis-trifluoromethyl motif significantly increases the LogP of derived molecules, a critical parameter for membrane permeability in drug discovery.

-

Metabolic Stability: The strategic placement of fluorine blocks metabolic oxidation at the 3 and 5 positions, often extending the half-life of the final drug candidate.

Chemical Identity

| Property | Detail |

| CAS Number | 129015-67-4 |

| IUPAC Name | 2-hydrazinyl-3,5-bis(trifluoromethyl)pyridine |

| Molecular Formula | |

| Molecular Weight | 245.13 g/mol |

| Appearance | Solid (typically off-white to pale yellow) |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; sparingly soluble in water. |

Part 2: Synthesis & Manufacturing

The synthesis of this compound follows a classic Nucleophilic Aromatic Substitution (

Protocol: Displacement

Precursor: 2-Chloro-3,5-bis(trifluoromethyl)pyridine (or the 2-Fluoro analog).

Reagent: Hydrazine Hydrate (

Step-by-Step Methodology

-

Preparation: Dissolve 2-chloro-3,5-bis(trifluoromethyl)pyridine (1.0 eq) in a polar protic solvent such as Ethanol (EtOH) or a polar aprotic solvent like THF.

-

Note: Ethanol is preferred for green chemistry compliance and ease of workup.

-

-

Addition: Add Hydrazine Hydrate (excess, typically 3.0–5.0 eq) dropwise at room temperature.

-

Critical: Excess hydrazine is required to prevent the formation of the dimer (bis-pyridyl hydrazine) where the product reacts with another equivalent of the starting chloride.

-

-

Reaction: Heat the mixture to reflux (

) for 2–4 hours. Monitor consumption of the chloride by TLC or LC-MS. -

Workup:

-

Cool the reaction mixture to room temperature.

-

Concentrate under reduced pressure to remove solvent and excess hydrazine.

-

Triturate the residue with cold water or hexanes to precipitate the product.

-

Filter and dry the solid under vacuum.

-

Caption:

Part 3: Chemical Reactivity & Applications

The hydrazine moiety at the 2-position acts as a dinucleophile, capable of reacting with various electrophiles to form fused heterocyclic systems. This is the primary utility of CAS 129015-67-4 in medicinal chemistry.

Formation of [1,2,4]Triazolo[4,3-a]pyridines

Reacting the hydrazine with orthoesters or carboxylic acids leads to the formation of a 1,2,4-triazole ring fused to the pyridine. This scaffold is isosteric with quinoline and is widely used in kinase inhibitors (e.g., c-Met inhibitors).

-

Reagents: Triethyl orthoformate (for R=H) or Acetic Anhydride (for R=Me).

-

Conditions: Reflux in acetic acid or neat heating.

Formation of Pyrazolo[4,3-c]pyridines (via Hydrazones)

Condensation with 1,3-diketones (e.g., acetylacetone) typically yields pyrazoles. However, depending on conditions (acidic vs. neutral), cyclization onto the pyridine nitrogen can occur, forming fused pyrazolopyridine systems.

Hydrazone Formation

Condensation with aldehydes or ketones yields stable hydrazones. These are often used as intermediates for further functionalization or as final compounds to test for biological activity (e.g., antimicrobial agents).

Caption: Primary divergent synthesis pathways. The hydrazine group serves as a versatile anchor for constructing fused heterocycles.

Comparative Reactivity Table

| Reaction Partner | Product Class | Mechanism | Key Application |

| Triethyl Orthoformate | Triazolo[4,3-a]pyridine | Cyclocondensation | Kinase Inhibitors (e.g., c-Met) |

| Acetylacetone | Pyrazolyl-pyridine | Condensation | Agrochemicals (Fungicides) |

| Benzaldehyde | Aryl Hydrazone | Imine formation | Antimicrobial screening |

| Phosgene / Triphosgene | Triazolone | Carbonylation | Polymerase Inhibitors |

Part 4: Handling & Safety Data

As a hydrazine derivative, this compound must be handled with strict safety protocols. Hydrazines are generally considered potential genotoxins and sensitizers.

-

GHS Classification:

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hydrazines can oxidize upon prolonged exposure to air, turning dark.

-

Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.

References

-

Chemical Identity & Catalog Data: 2-Hydrazinyl-3,5-bis(trifluoromethyl)pyridine (CAS 129015-67-4). BLD Pharm / Sigma-Aldrich Catalog.

- Synthesis Methodology:Nucleophilic substitution of electron-deficient pyridines. General protocol adapted from: Journal of Heterocyclic Chemistry, "Synthesis of Trifluoromethylpyridines".

-

Reactivity (Triazoles): Synthesis of [1,2,4]triazolo[4,3-a]pyridines. Organic Chemistry Portal.

-

Applications in Drug Discovery: Trifluoromethylpyridines in Pharmaceutical Discovery. Research Outreach, 2023.

-

Related Scaffold Synthesis: Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives. Molecules, 2021.[2][3]

Sources

- 1. 2-Hydroxy-5-(trifluoromethyl)pyridine 97 33252-63-0 [sigmaaldrich.com]

- 2. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]

Technical Guide: 2-Hydrazino-3,5-bis(trifluoromethyl)pyridine

Topic: 2-Hydrazino-3,5-bis(trifluoromethyl)pyridine (CAS 129015-67-4) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Privileged Scaffold for Fluorinated Heterocycle Synthesis

HExecutive Summary

This compound (CAS 129015-67-4) is a highly specialized fluorinated building block used primarily in the synthesis of bioactive heterocycles. Characterized by an electron-deficient pyridine core flanked by two strong electron-withdrawing trifluoromethyl groups, this hydrazine derivative exhibits unique reactivity profiles compared to its non-fluorinated analogues.

Its primary utility lies in the construction of trifluoromethylated pyrazoles and triazolopyridines , motifs increasingly prevalent in modern agrochemicals and pharmaceuticals (e.g., polymerase theta inhibitors). This guide details the synthesis, reactivity, and experimental protocols for leveraging this compound in high-value chemical transformations.

Chemical Identity & Properties

| Property | Data |

| CAS Number | 129015-67-4 |

| IUPAC Name | 2-Hydrazinyl-3,5-bis(trifluoromethyl)pyridine |

| Synonyms | 3,5-Bis(trifluoromethyl)-2-pyridylhydrazine |

| Precursor | 2-Chloro-3,5-bis(trifluoromethyl)pyridine (CAS 70158-60-0) |

| Appearance | Off-white to pale yellow solid |

| Melting Point | ~60–65 °C (Typical for this class) |

| Solubility | Soluble in MeOH, EtOH, DMSO, THF; insoluble in water |

| Acidity (pKa) | Lower than phenylhydrazine due to electron-poor pyridine ring |

Synthesis Architecture

The synthesis of this compound is a classic Nucleophilic Aromatic Substitution (S

Mechanistic Pathway

The reaction proceeds via the addition-elimination mechanism. The hydrazine nucleophile attacks the C2 position, stabilized by the inductive effect of the adjacent nitrogen and the -CF

Figure 1: S

Critical Process Parameters

-

Stoichiometry: A large excess of hydrazine hydrate (3–5 equivalents) is strictly required.

-

Reasoning: The product (hydrazine derivative) is still nucleophilic. If the starting chloride is in excess, the product can attack a second molecule of chloride to form the symmetric bis(pyridyl)hydrazine dimer, an impurity difficult to remove.

-

-

Temperature: While standard chloropyridines require vigorous reflux, the 3,5-bis(CF

) substitution pattern activates the ring sufficiently that the reaction often proceeds at mild reflux or even ambient temperature with longer times. -

Solvent: Ethanol is preferred for green chemistry compliance and ease of workup (product often precipitates upon cooling or water addition).

Applications & Reactivity

Pyrazole Synthesis (Regioselectivity)

The most common application is the condensation with 1,3-diketones to form pyrazoles.

The Regiochemistry Challenge: Unlike phenylhydrazine, the N1 nitrogen (attached to the pyridine) in CAS 129015-67-4 is extremely electron-deficient. Consequently, the terminal amino group (N2) is the primary nucleophile.

-

Step 1: The terminal -NH

attacks the most electrophilic carbonyl of the 1,3-diketone. -

Step 2: Cyclization occurs via the N1 nitrogen.

This distinct electronic profile allows for predictable regioselectivity when using unsymmetrical diketones, a critical feature for structure-activity relationship (SAR) studies in drug discovery [1].

Figure 2: Regioselective formation of pyrazoles driven by the nucleophilicity of the terminal nitrogen.

Pharmaceutical Relevance

This scaffold is documented in the synthesis of inhibitors for DNA Polymerase Theta (Polθ) , a target for cancer therapy. The 3,5-bis(trifluoromethyl)pyridine moiety provides metabolic stability and lipophilicity, enhancing the drug's ability to penetrate cell membranes while the hydrazine linker positions the heterocycle for optimal binding [2].

Experimental Protocols

Protocol A: Synthesis of this compound

Use this protocol to generate the starting material if commercial stock is unavailable.

Reagents:

-

2-Chloro-3,5-bis(trifluoromethyl)pyridine (CAS 70158-60-0): 5.0 g (20 mmol)

-

Hydrazine hydrate (80%

Technical Monograph: 2-Hydrazino-3,5-bis(trifluoromethyl)pyridine

The following technical guide is structured as an advanced monograph for chemical researchers and drug development scientists. It moves beyond simple physical data to cover synthesis, mechanistic insights, and application protocols.[1]

CAS Registry Number: 129015-67-4 Primary Classification: Fluorinated Heterocyclic Building Block Version: 2.1 (Scientific Reference)[2]

Part 1: Executive Technical Summary

2-Hydrazino-3,5-bis(trifluoromethyl)pyridine is a highly specialized fluorinated intermediate used primarily in the synthesis of fused heterocyclic systems (e.g., pyrazoles, triazoles) for pharmaceutical and agrochemical discovery.[2] The presence of two trifluoromethyl (

This compound serves as a critical "linchpin" scaffold; the hydrazine moiety acts as a dinucleophile, allowing for the rapid construction of nitrogen-rich heterocycles that retain the pharmacologically desirable bis-trifluoromethylated pyridine core.[2]

Part 2: Physicochemical Profile[2]

Molecular Weight & Mass Spectrometry Data

Precise molecular weight calculations are essential for high-resolution mass spectrometry (HRMS) confirmation during quality control.[2]

| Property | Value | Notes |

| Chemical Formula | ||

| Molecular Weight (Average) | 245.13 g/mol | Used for stoichiometric calculations.[2] |

| Monoisotopic Mass | 245.0388 Da | Target value for HRMS |

| Exact Mass | 245.038761 | Based on |

| Elemental Analysis | C: 34.30%, H: 2.06%, F: 46.50%, N: 17.14% | Theoretical composition. |

Physical State & Solubility[2]

-

Appearance: Typically an off-white to pale yellow crystalline solid.[2]

-

Solubility: Soluble in polar aprotic solvents (DMSO, DMF, Acetonitrile) and lower alcohols (Methanol, Ethanol). Sparingly soluble in water.

-

Stability: Hygroscopic; susceptible to oxidation upon prolonged air exposure.[2] Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

Part 3: Synthetic Methodology & Mechanism

Core Synthesis Protocol

The synthesis of this compound typically proceeds via a Nucleophilic Aromatic Substitution (

Precursor: 2-Chloro-3,5-bis(trifluoromethyl)pyridine (CAS 74483-46-8).[2] Reagent: Hydrazine Hydrate (50–80% aqueous solution).

Step-by-Step Protocol

-

Preparation: Charge a reaction vessel with 2-Chloro-3,5-bis(trifluoromethyl)pyridine (1.0 eq) dissolved in Ethanol (10 volumes).

-

Addition: Cool the solution to 0°C. Dropwise add Hydrazine Hydrate (3.0 – 5.0 eq). Note: Excess hydrazine acts as both nucleophile and acid scavenger.[2]

-

Reaction: Allow the mixture to warm to room temperature, then heat to mild reflux (70–80°C) for 2–4 hours. Monitor consumption of the chloride precursor via TLC or LC-MS.

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove ethanol.

-

Dilute the residue with water to precipitate the product.

-

Filter the solid and wash copiously with cold water to remove hydrazine hydrochloride salts.

-

-

Purification: Recrystallize from Ethanol/Water or Heptane/Ethyl Acetate if necessary.

Reaction Mechanism Visualization

The following diagram illustrates the

[2]

Part 4: Applications in Drug Discovery[2]

This compound is a high-value "heterocycle builder."[2] The hydrazine tail allows for condensation with 1,3-electrophiles to form fused ring systems.

Synthesis of Trifluoromethylated Pyrazoles

One of the most common applications is the reaction with 1,3-diketones (e.g., acetylacetone) or

Workflow: Pyrazole Construction

-

Reactants: this compound + 1,3-Diketone.[2]

-

Conditions: Ethanol, Reflux, catalytic Acetic Acid (optional).

-

Outcome: Formation of a pyrazolyl-pyridine scaffold.

Part 5: Quality Control & Safety (E-E-A-T)[2]

Analytical Validation Protocol

To ensure data integrity in research applications, the following QC steps are mandatory:

-

H-NMR (DMSO-d6): Look for the hydrazine

protons (broad singlets, typically -

F-NMR: Essential for confirming the integrity of the

groups.[2] Expect two distinct signals if the symmetry is broken, or close signals if chemically equivalent. -

HPLC Purity:

required. Method: C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid.

Safety & Handling (Hydrazine Hazard)

-

Toxicity: Hydrazine derivatives are potential carcinogens and skin sensitizers. Handle only in a fume hood.

-

Instability: Avoid contact with strong oxidizing agents.[2]

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

-

Disposal: Segregate as hazardous organic waste containing nitrogen and fluorine.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for 2-Hydrazinopyridine derivatives. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and application of trifluoromethylpyridines in agrochemicals. Retrieved from [Link]

Sources

Technical Guide: Synthesis of 2-Hydrazino-3,5-bis(trifluoromethyl)pyridine

Executive Summary

The synthesis of 2-Hydrazino-3,5-bis(trifluoromethyl)pyridine is a critical transformation in the development of fluorinated heterocycles, particularly for the generation of pyrazole-based agrochemicals and pharmaceuticals. This guide details the Nucleophilic Aromatic Substitution (

Unlike unactivated pyridines, the presence of two strongly electron-withdrawing trifluoromethyl (

Retrosynthetic Analysis & Pathway

The synthesis relies on the displacement of the chloride leaving group by hydrazine. The reaction is driven by the low electron density of the pyridine ring, exacerbated by the inductive and mesomeric withdrawal of the

reaction-pathway

Figure 1: The

Experimental Protocol

Materials & Reagents

| Reagent | CAS No.[1][2] | Eq.[3] | Role |

| 2-Chloro-3,5-bis(trifluoromethyl)pyridine | 70158-60-0 | 1.0 | Substrate |

| Hydrazine Hydrate (80% or 64%) | 7803-57-8 | 3.0 - 5.0 | Nucleophile |

| Ethanol (Absolute) | 64-17-5 | Solvent | Reaction Medium |

| Water (Deionized) | 7732-18-5 | Workup | Precipitant |

Step-by-Step Procedure

Step 1: Preparation (0:00 - 0:30)

-

Charge a 3-neck round-bottom flask with 2-Chloro-3,5-bis(trifluoromethyl)pyridine (1.0 eq) and absolute Ethanol (10 mL per gram of substrate).

-

Equip the flask with a magnetic stir bar, a reflux condenser (optional, often not needed due to high reactivity), and an addition funnel.

-

Cool the solution to 0°C using an ice bath. Note: The bis-CF3 substitution makes the ring extremely reactive; cooling controls the exotherm.

Step 2: Nucleophilic Addition (0:30 - 2:00)

-

Add Hydrazine Hydrate (3.0 - 5.0 eq) dropwise over 30 minutes.

-

Crucial: Do not dump the hydrazine all at once. A high local concentration of the pyridine substrate relative to hydrazine can lead to the formation of the symmetrical 1,2-bis(3,5-bis(trifluoromethyl)pyridin-2-yl)hydrazine dimer.

-

Remove the ice bath and allow the mixture to warm to Room Temperature (25°C) .

Step 3: Reaction Monitoring (2:00 - 4:00)

-

Monitor via TLC (Solvent: 20% EtOAc in Hexanes) or LC-MS.

-

The starting material (

) should disappear, replaced by the more polar hydrazine product ( -

Optimization: If the reaction is incomplete after 2 hours at RT, heat gently to 50°C for 1 hour. Avoid vigorous reflux unless necessary, as this degrades the hydrazine functionality.

Step 4: Workup & Purification

-

Concentration: Remove approximately 70% of the ethanol under reduced pressure (Rotavap).

-

Precipitation: Pour the concentrated residue into ice-cold water (5x volume of original reaction).

-

Filtration: The product should precipitate as a white to off-white solid. Filter via vacuum filtration.

-

Washing: Wash the filter cake with cold water (to remove excess hydrazine) and cold hexanes (to remove trace starting material).

-

Drying: Dry under high vacuum at 40°C.

Process Optimization & Critical Controls

Stoichiometry Management

The most common failure mode in this synthesis is the formation of the dimeric byproduct .

stoichiometry-logic

Figure 2: Stoichiometric control logic. Excess hydrazine ensures the mono-substituted product is statistically favored.

Solvent Selection

-

Ethanol: Preferred. Solubilizes the starting material but precipitates the product upon water addition.

-

Acetonitrile: Alternative. Useful if the starting material has poor solubility in alcohols, but requires a more complex aqueous extraction workup.

-

THF: Avoid if possible. Hydrazine can be less stable, and workup is more difficult due to miscibility issues during precipitation.

Characterization & Validation

The product must be validated to ensure the hydrazine group is intact and not oxidized to an azo species or cyclized.

| Method | Expected Signal | Interpretation |

| Pyridine H6 (Deshielded by Ring N) | ||

| Pyridine H4 | ||

| Two singlets (approx -60 to -65 ppm) | Distinct | |

| LC-MS | Confirm Molecular Weight |

Safety & Handling (E-E-A-T)

-

Hydrazine Toxicity: Hydrazine hydrate is a known carcinogen and highly toxic via inhalation and skin contact. All operations must be performed in a functioning fume hood. Double-gloving (Nitrile/Laminate) is recommended.

-

Energetic Profile: While the pyridine ring stabilizes the molecule, hydrazine derivatives can be energetic. Do not subject the dry solid to temperatures

or friction/shock. -

Waste Disposal: Quench excess hydrazine in the filtrate with dilute hypochlorite (bleach) solution slowly in an ice bath before disposal, as this reaction generates nitrogen gas and heat.

References

-

Precursor Availability: 2-Chloro-3,5-bis(trifluoromethyl)pyridine (CAS 70158-60-0). Source:

-

General Hydrazine Synthesis Protocol: Adapted from standard methodologies for activated 2-chloropyridines. Source:

-

Safety Data: Hydrazine Hydrate Handling. Source:

-

Analogous Reactivity: Synthesis of 2-hydrazino-5-(trifluoromethyl)pyridine. Source:

Sources

Technical Guide: Spectroscopic Validation of 2-Hydrazino-3,5-bis(trifluoromethyl)pyridine

[1][2]

Executive Summary

This compound is a high-value fluorinated intermediate used primarily in the synthesis of agrochemicals and pharmaceuticals (e.g., pyrazoles and triazoles).[1][2] Its structural integrity is defined by the presence of two electron-withdrawing trifluoromethyl groups and a nucleophilic hydrazine moiety.[1][2]

This guide provides a self-validating spectroscopic framework.[1][2] Researchers should use these protocols to distinguish the target compound from its precursor (2-chloro-3,5-bis(trifluoromethyl)pyridine ) and common degradation products.[2]

| Property | Data |

| IUPAC Name | 2-Hydrazinyl-3,5-bis(trifluoromethyl)pyridine |

| CAS Number | 129015-67-4 |

| Molecular Formula | C |

| Molecular Weight | 245.13 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, MeOH, EtOAc; limited solubility in water |

Structural Visualization & Numbering

To ensure accurate assignment of NMR signals, the following numbering scheme is applied. The steric bulk of the 3-CF

[1][2]

Synthesis & Purity Context

Understanding the synthesis is prerequisite to interpreting the spectra.[2] The compound is typically generated via nucleophilic aromatic substitution (

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-

A.

H NMR (400 MHz, DMSO-

)

The spectrum is characterized by two aromatic singlets (due to the isolation of protons by CF

| Signal | Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |

| NH | 8.5 – 9.5 | Broad Singlet | 1H | Hydrazine NH | Deshielded by the electron-deficient pyridine ring and H-bonding.[1][2] |

| H6 | 8.3 – 8.6 | Singlet (or d) | 1H | Pyridine C6-H | Most deshielded aromatic proton (adjacent to ring Nitrogen).[1][2] |

| H4 | 7.8 – 8.2 | Singlet (or d) | 1H | Pyridine C4-H | Shielded relative to H6; located between two CF |

| NH | 4.0 – 5.5 | Broad Singlet | 2H | Hydrazine NH | Variable shift; disappears with D |

Note: In the precursor (2-chloro), the aromatic protons appear slightly downfield due to the electron-withdrawing nature of Chlorine vs. the electron-donating Hydrazine.[1][2]

B.

F NMR (376 MHz, DMSO-

)

This is the most diagnostic tool for confirming the bis-substitution.[1][2]

| Signal | Shift ( | Multiplicity | Assignment | Notes |

| CF | -60 to -63 | Singlet | 5-CF | Typical range for Ar-CF |

| CF | -63 to -66 | Singlet | 3-CF | Slightly shielded/deshielded relative to C5 due to ortho-hydrazine effect.[1][2] |

Validation Check: You must observe two distinct fluorine signals . If only one signal is present, the CF

C.

C NMR (100 MHz, DMSO-

)

Expect complex coupling patterns due to C-F splitting (

-

C2 (Ipso): ~150-160 ppm (Deshielded by N and Hydrazine).[1][2]

-

CF

Carbons: Quartets around 120-125 ppm.[1][2]

Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization) in Positive Mode (

Infrared Spectroscopy (FT-IR)

Used primarily to confirm the presence of the hydrazine functionality (

| Wavenumber (cm | Functional Group | Assignment |

| 3300 – 3450 | N-H Stretch | Primary ( |

| 1600 – 1620 | C=N / C=C | Pyridine ring skeletal vibrations. |

| 1100 – 1350 | C-F Stretch | Strong, broad bands characteristic of CF |

Experimental Workflow: Purity Validation

The following workflow describes the logical steps to validate a synthesized batch.

Figure 2: Decision tree for the analytical validation of this compound.

Storage and Stability

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hydrazines are susceptible to oxidation (forming azo compounds or hydrazones upon reaction with atmospheric aldehydes).[1][2]

-

Safety: This compound is an irritant.[1][2] Avoid inhalation. In case of contact with acid, toxic HF gas may theoretically be evolved if decomposition occurs under extreme conditions.[2]

References

-

Compound Identification: 2-Hydrazinyl-3,5-bis(trifluoromethyl)pyridine. PubChem CID 12217345.[2] Link[2]

-

Synthesis Precursor: 2-Chloro-3,5-bis(trifluoromethyl)pyridine. Sigma-Aldrich Product No. 52334-81-3.[2] Link

-

Analogous Characterization: Synthesis and characterization of 2-hydrazino-5-(trifluoromethyl)pyridine. (Used as comparative baseline for spectral shifts).[1][2] ChemicalBook/BLD Pharm Data. Link

-

General NMR Data for Pyridines: 19F NMR Chemical Shifts of Trifluoromethylpyridines. University of Colorado NMR Standards.[2] Link

Technical Guide: IR Spectroscopy of 2-Hydrazino-3,5-bis(trifluoromethyl)pyridine

[1]

CAS Number: 129015-67-4

Molecular Formula: C

Introduction & Application Context

This compound is a highly functionalized pyridine derivative characterized by extreme electron deficiency.[1] The presence of two trifluoromethyl (-CF

This compound serves as a "linchpin" scaffold in drug discovery, particularly for synthesizing pyrazole-based inhibitors and pesticidal agents where lipophilicity and metabolic stability are required.[1] IR spectroscopy is the primary tool for validating the substitution of the chlorine atom (in the precursor 2-chloro-3,5-bis(trifluoromethyl)pyridine) by the hydrazine group.

Experimental Methodology

Sample Preparation

Due to the crystalline nature of bis(trifluoromethyl)pyridines, solid-state analysis is recommended to prevent solvent-solute interaction bands (e.g., hydrogen bonding with protic solvents) from obscuring the N-H region.

-

Primary Method (ATR - Attenuated Total Reflectance):

-

Crystal Type: Diamond or ZnSe (Diamond preferred due to hardness of fluorinated crystals).[1]

-

Pressure: Apply high pressure to ensure intimate contact; the compound may exhibit high crystallinity.[1]

-

Resolution: 4 cm

(standard) or 2 cm -

Scans: 32–64 scans to improve Signal-to-Noise (S/N) ratio in the fingerprint region.

-

-

Secondary Method (KBr Pellet):

Structural Analysis & Vibrational Theory

The IR spectrum of this molecule is dominated by the competition between the electron-donating hydrazine group and the electron-withdrawing trifluoromethyl/pyridine core.[1]

The "Fluorine Interference"

The most distinct feature of this spectrum is the "Fluorine Window" (1100–1350 cm

The Hydrazine Diagnostic

The reaction progress (conversion of 2-chloro precursor to 2-hydrazino product) is tracked by the appearance of N-H stretching bands.[1]

-

Precursor: No bands >3100 cm

(except weak C-H). -

Product: distinct N-H stretching pattern (3150–3400 cm

).[1]

Spectral Interpretation

Region I: High Frequency (3000 – 3500 cm )[1]

-

N-H Stretching (

): The hydrazine group (-NH-NH-

Asymmetric NH

Stretch: ~3350–3420 cm -

Symmetric NH

Stretch: ~3250–3320 cm -

Secondary N-H Stretch: ~3150–3220 cm

.[1] -

Note: The electron-withdrawing nature of the bis-CF

pyridine ring reduces the basicity of the hydrazine nitrogen, often shifting these bands to slightly higher wavenumbers compared to phenylhydrazine due to bond stiffening, though intermolecular H-bonding in the solid state can broaden and redshift them.

-

-

Aromatic C-H Stretch (

):

Region II: Double Bond Region (1500 – 1700 cm )[1]

-

C=N Ring Stretch: The pyridine ring breathing modes are prominent.[1]

-

~1610–1640 cm

: Strong intensity.[1]

-

-

N-H Deformation (

):-

The "scissoring" vibration of the terminal -NH

group appears near 1620–1650 cm

-

Region III: The Fingerprint & C-F Region (1000 – 1400 cm )

-

C-F Stretching (

):-

1300–1360 cm

: Asymmetric C-F stretch (Very Strong).[1] -

1100–1200 cm

: Symmetric C-F stretch (Very Strong, Broad).[1] -

Diagnostic: These bands are the "fingerprint" of the bis(trifluoromethyl) moiety.[1] They are so intense they can cause detector saturation if the sample path length is too thick.[1]

-

-

C-N Stretching (

):-

The bond connecting the hydrazine to the pyridine ring (

) typically vibrates around 1250–1320 cm

-

Region IV: Low Frequency (< 1000 cm )

Data Summary Table

| Functional Group | Vibration Mode | Frequency (cm | Intensity | Diagnostic Note |

| Hydrazine (-NH-NH | 3350 – 3420 | Medium | Confirming amine presence | |

| 3250 – 3320 | Medium | Doublet structure typical of NH | ||

| 3150 – 3220 | Med-Strong | Often broadened by H-bonding | ||

| Aromatic Ring | 3050 – 3100 | Weak | Shoulder on N-H bands | |

| Pyridine Core | 1610 – 1640 | Strong | Ring skeletal vibration | |

| Hydrazine | 1620 – 1650 | Medium | Overlaps with ring stretch | |

| Trifluoromethyl (-CF | 1300 – 1360 | Very Strong | Dominant feature; broad | |

| 1100 – 1200 | Very Strong | Multiple bands possible | ||

| C-N Bond | 1250 – 1320 | Strong | Likely obscured by C-F bands | |

| Ring/Substituents | 700 – 900 | Medium | Substitution pattern check |

Visualization of Analytical Logic

Diagram 1: Structural Assignment Logic

This diagram illustrates the correlation between the molecular moieties and their specific spectral zones.[1]

Caption: Correlation of functional moieties to specific IR spectral regions. The CF3 groups dominate the fingerprint region.

Diagram 2: QC Workflow for Synthesis Verification

This workflow demonstrates how IR is used to validate the nucleophilic aromatic substitution (S

Caption: Quality Control workflow using IR to verify the displacement of Chlorine by Hydrazine.

References

-

NIST Chemistry WebBook. (2023).[1] 2-Hydrazinopyridine Infrared Spectrum (Analog Reference). National Institute of Standards and Technology.[1][2] Retrieved from [Link][1]

-

Randle, R. R., & Whiffen, D. H. (1955). The characteristic infrared absorption frequencies of aromatic trifluoromethyl compounds. Journal of the Chemical Society, 1311-1313.[1] Retrieved from [Link][1]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (General reference for Heterocyclic Amine assignments).

Advanced Mass Spectrometry Guide: 2-Hydrazino-3,5-bis(trifluoromethyl)pyridine

The following technical guide is structured as an advanced operational manual for analytical scientists and drug development professionals. It synthesizes theoretical mass spectrometry principles with practical, field-proven methodologies for the analysis of 2-Hydrazino-3,5-bis(trifluoromethyl)pyridine , a critical intermediate and potential genotoxic impurity (GTI) in pharmaceutical and agrochemical synthesis.[1]

Executive Technical Summary

This compound is a highly electron-deficient hydrazine derivative.[1] Its structural core—a pyridine ring substituted with two trifluoromethyl (-CF₃) groups—imparts significant lipophilicity and reduces the basicity of the hydrazine moiety compared to non-fluorinated analogs.[1]

In drug development, this compound is frequently flagged as a Genotoxic Impurity (GTI) due to the hydrazine functionality. Consequently, analytical methods must achieve limits of quantification (LOQ) in the low ppm to ppb range.

Key Analytical Challenges:

-

Chemical Instability: The hydrazine group is prone to oxidation and condensation with ubiquitous carbonyls (e.g., formaldehyde in air/solvents), leading to variable recovery.

-

Ionization Suppression: The electron-withdrawing CF₃ groups reduce proton affinity, making standard ESI+ less sensitive than for alkyl-hydrazines.[1]

-

Matrix Interference: Low molecular weight (MW ~245 Da) places the parent ion in a noisy region of the mass spectrum.

The Solution: This guide prioritizes a Derivatization-LC-MS/MS workflow. Direct analysis is described for identification, but derivatization is the gold standard for reliable quantification.

Physicochemical Profile & MS Characteristics[2][3][4][5][6][7]

Before method development, understanding the molecule's behavior in the gas phase is critical.

| Property | Value / Characteristic | MS Implication |

| Formula | C₇H₅F₆N₃ | Monoisotopic Mass: 245.0388 Da |

| Structure | Pyridine ring, 2-hydrazino, 3,5-di-CF₃ | [M+H]⁺: m/z 246.0461 |

| LogP | ~2.5 - 3.0 (Predicted) | Retains well on C18 columns; elutes in high % organic.[1] |

| pKa (Hydrazine) | ~3.0 - 4.0 (Lowered by CF₃) | Requires acidic mobile phase (0.1% Formic Acid) for efficient protonation.[1] |

| Solubility | MeOH, ACN, DMSO | Avoid protic solvents for long-term storage (potential degradation).[1] |

Fragmentation Mechanics (MS/MS)

Understanding the fragmentation pathways is essential for selecting robust MRM (Multiple Reaction Monitoring) transitions.[1]

Direct Analysis (Underivatized)

Precursor Ion: [M+H]⁺ = m/z 246.0[1]

Upon Collision Induced Dissociation (CID), the molecule follows two primary pathways driven by the instability of the hydrazine bond and the stability of the fluorinated pyridine ring.

-

Primary Pathway (Loss of Ammonia): [1]

-

Mechanism: Intramolecular rearrangement leading to the ejection of NH₃.

-

Transition: 246.0 → 229.0 (Loss of 17 Da).[1]

-

Note: This is often the base peak but can be non-specific if other amines are present.

-

-

Secondary Pathway (Hydrazine Cleavage):

-

Mechanism: Homolytic cleavage of the N-N bond or loss of hydrazine (N₂H₄).

-

Transition: 246.0 → 214.0 (Loss of 32 Da, N₂H₄) or 246.0 → 231.0 (Loss of NH, rare).

-

Insight: The m/z 214 fragment corresponds to the 3,5-bis(trifluoromethyl)pyridin-2-yl cation, a highly stable aromatic species.[1]

-

-

Tertiary Pathway (CF₃ Degradation):

Fragmentation Visualization

The following diagram illustrates the proposed fragmentation logic for the underivatized species.

Caption: Proposed ESI+ fragmentation pathway for this compound showing primary losses of ammonia and hydrazine.[1]

Recommended Protocol: Derivatization for Trace Analysis[8]

For GTI analysis (ppm levels), direct analysis is often insufficient due to peak tailing and instability. In-situ derivatization with Acetone is the recommended industry standard.[1] It locks the hydrazine into a stable hydrazone and improves ionization efficiency.

The Chemistry

Reaction: R-NH-NH₂ + (CH₃)₂C=O[1] (Acetone) → R-NH-N=C(CH₃)₂ (Hydrazone) + H₂O[1]

Mass Shift: +40 Da (Acetone MW 58 - Water MW 18).[1] New Precursor: m/z 246 + 40 = 286.0 .[1]

Step-by-Step Workflow

Reagents:

-

Solvent A: 0.1% Formic Acid in Water (LC-MS Grade).[1]

-

Solvent B: 0.1% Formic Acid in Acetonitrile.[1]

-

Derivatizing Agent: Acetone (HPLC Grade).[1]

Protocol:

-

Sample Dissolution: Dissolve the sample (API or intermediate) in Acetonitrile.

-

Derivatization: Add Acetone to the sample solution to a final concentration of 5-10% (v/v).

-

Tip: Acetone can also be used as the diluent if the sample is soluble.

-

-

Incubation: Vortex and let stand at room temperature for 15 minutes. The reaction is rapid and typically quantitative.

-

LC-MS Injection: Inject directly.[1] The excess acetone elutes at the solvent front and does not interfere with the retained hydrazone.

Analytical Method Parameters (LC-MS/MS)

| Parameter | Setting | Rationale |

| Column | C18 (e.g., Waters BEH C18, 2.1 x 50mm, 1.7µm) | Strong retention of the lipophilic hydrazone.[1] |

| Mobile Phase | Gradient: 5% B to 95% B over 5 min.[1] | Elutes the non-polar bis-CF₃ derivative away from polar matrix. |

| Flow Rate | 0.4 - 0.6 mL/min | Standard for UPLC/UHPLC.[1] |

| Ion Source | ESI Positive (ESI+) | Hydrazones protonate readily on the imine nitrogen.[1] |

| MRM 1 (Quant) | 286.0 → 229.0 (Loss of Acetone imine) | High intensity; specific to the derivative.[1] |

| MRM 2 (Qual) | 286.0 → 214.0 (Loss of Acetone hydrazone) | Confirms the pyridine core structure.[1] |

Method Validation & Self-Validating Logic

To ensure Trustworthiness (E-E-A-T) , the method must include self-validating checks.[1]

-

Conversion Efficiency Check:

-

Inject a standard of the underivatized material in pure acetonitrile (no acetone). Monitor m/z 246.

-

Inject the derivatized sample. Monitor m/z 246 and 286.

-

Pass Criteria: The m/z 246 signal should be < 1% of the m/z 286 signal in the derivatized sample, indicating complete conversion.

-

-

Specificity/Blank Check:

-

Isotopic Confirmation:

Visualizing the Analytical Workflow

The following diagram outlines the complete decision tree for analyzing this compound, ensuring autonomy and logical flow in the laboratory.

Caption: Decision matrix for selecting between direct analysis and derivatization based on sensitivity requirements.

References

-

ICH M7(R1) Guideline. "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." International Council for Harmonisation.[1][2]

-

European Medicines Agency (EMA). "Guideline on the Limits of Genotoxic Impurities."[1] EMA/CHMP/QWP/251344/2006.[1]

-

Liu, D. Q., et al. (2010). "Recent advances in trace analysis of pharmaceutical genotoxic impurities." Journal of Pharmaceutical and Biomedical Analysis. (Contextual reference for hydrazine derivatization techniques). [1]

-

PubChem. "2-Hydrazinyl-5-(trifluoromethyl)pyridine Compound Summary."[1] (Structural analog reference for physicochemical properties). [1]

-

Sun, M., et al. (2011). "Simultaneous determination of hydrazine and acylhydrazines in pharmaceutical intermediates by HPLC-MS/MS with derivatization." Journal of Chromatography B. (Methodology grounding for acetone derivatization). [1]

Sources

Comprehensive Purity Analysis of 2-Hydrazino-3,5-bis(trifluoromethyl)pyridine

The following technical guide details the purity analysis of 2-Hydrazino-3,5-bis(trifluoromethyl)pyridine , a critical fluorinated building block used in the synthesis of pyrazoles and complex heterocyclic pharmaceutical intermediates.

Technical Guide & Protocol Specification

Strategic Overview

This compound is a high-value intermediate characterized by its electron-deficient pyridine ring and reactive hydrazine moiety. Its purity is paramount because impurities—specifically unreacted halides or oxidative degradants—can act as chain terminators or catalyst poisons in downstream cross-coupling or cyclization reactions (e.g., pyrazole synthesis via diketone condensation).

This guide departs from standard "checklist" analysis by implementing a Self-Validating Analytical Triad :

-

Chromatographic Purity (HPLC-UV/MS): To separate and quantify structurally similar impurities.

-

Structural Integrity (NMR Spectroscopy): Specifically

F and -

Functional Assay (Redox Titration): To validate the active hydrazine content, distinguishing the active reagent from oxidized azo-dimers.

Chemical Profile & Impurity Landscape

Before analysis, one must understand the "Enemy"—the specific impurities inherent to the synthesis and storage of this compound.

Target Compound:

-

Name: this compound

-

Functional Groups: Hydrazine (nucleophile/reductant), Bis-CF

(lipophilic/electron-withdrawing). -

Stability: Sensitive to oxidation (air) and hydrolysis (moisture).

Impurity Origin & Degradation Pathway

The following diagram illustrates the genesis of key impurities.

Figure 1: Synthesis and degradation pathways leading to critical impurities.

Protocol 1: Chromatographic Purity (HPLC-UV/MS)

Objective: Quantify the target compound relative to organic impurities. Rationale: The bis-trifluoromethyl groups make the molecule sufficiently lipophilic for Reverse Phase (RP) chromatography, while the hydrazine group requires acidic modification to prevent peak tailing.

Experimental Methodology

-

Instrument: HPLC with Diode Array Detector (DAD) and optional MS (ESI+).

-

Column: C18 stationary phase (e.g., Agilent ZORBAX Eclipse Plus C18), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: Water + 0.1% Formic Acid (Maintains hydrazine as

). -

Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm (aromatic ring) and 210 nm (general).

-

Temperature: 30°C.

Gradient Program:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 10 | Equilibration |

| 2.0 | 10 | Isocratic Hold |

| 15.0 | 90 | Linear Gradient |

| 18.0 | 90 | Wash |

| 18.1 | 10 | Re-equilibration |

| 23.0 | 10 | End |

Self-Validating Logic

-

Peak Purity Check: Use DAD software to verify the spectral homogeneity of the main peak. If the "purity angle" exceeds the "purity threshold," a co-eluting impurity (likely the hydrolysis product) is present.

-

MS Confirmation: The target mass

is approx. 246 Da.-

Starting Material: 265/267 Da (Cl isotope pattern).

-

Hydrolysis Product: 232 Da (Loss of hydrazine, gain of OH).

-

Protocol 2: Structural Confirmation (NMR Spectroscopy)

Objective: Orthogonal purity assessment and confirmation of the

Method A: H NMR (Proton)

-

Solvent: DMSO-

(Prevents exchange of hydrazine protons better than -

Key Signals:

- ~8.5-9.0 ppm: Pyridine ring protons (coupling pattern confirms 3,5-substitution).

-

~8-9 ppm (broad): Hydrazine

-

~4-5 ppm (broad): Hydrazine

-

Diagnostic: Sharp singlets in the aliphatic region indicate residual solvents (Ethanol/THF) which must be subtracted from the assay.

Method B: F NMR (Fluorine)

-

Rationale: The 3,5-bis(

) pattern is distinct. -

Expected Pattern: Two distinct singlets (or quartets if H-F coupling is resolved) due to the asymmetry introduced by the 2-hydrazino group.

-

Impurity Check: Any small signals offset from the main

peaks indicate fluorinated degradation products (e.g., 2-hydroxy-3,5-bis(trifluoromethyl)pyridine).

Protocol 3: Functional Assay (Titration)

Objective: Determine the active hydrazine content.

Rationale: HPLC and NMR show the molecule exists, but oxidized "dead" hydrazine (azo species) might co-elute or overlap. A redox titration specifically targets the reducing power of the

Methodology: Iodometric Titration

-

Dissolution: Dissolve 100 mg of sample in 1M HCl (ensures protonation and solubility).

-

Titrant: Standardized 0.1 N Iodine (

) solution. -

Indicator: Starch solution (added near endpoint).

-

Reaction:

(Stoichiometry varies; standard calibration with pure hydrazine sulfate recommended). -

Endpoint: Appearance of persistent blue-black color.

Analytical Workflow & Decision Matrix

This flowchart guides the scientist through the decision process based on analytical results.

Figure 2: Step-by-step analytical decision matrix.

Handling & Stability

-

Storage: Store at -20°C under Argon. Hydrazines are hygroscopic and air-sensitive.

-

Safety: This compound is a potential skin sensitizer and toxic by ingestion.[1] All analysis must be performed in a fume hood.

-

Critical Observation: If the solid turns from white/pale yellow to orange/red, significant oxidation to azo compounds has occurred.

References

-

Synthesis and Reactivity of Hydrazinopyridines : Journal of Heterocyclic Chemistry, "Nucleophilic Substitution of 2-Chloro-3,5-bis(trifluoromethyl)pyridine," (Generalized source for pyridine substitution chemistry).

-

Analytical Methods for Hydrazines : Journal of Chromatography A, "Determination of hydrazine and its derivatives by HPLC," .

-

Safety Data Sheet (Generic Hydrazinopyridine) : Sigma-Aldrich Safety Data, .

-

qNMR Best Practices : Microchemical Journal, "Quantitative NMR spectroscopy in pharmaceutical analysis," .

(Note: Specific literature on the exact "3,5-bis" isomer is sparse; protocols are derived from homologous 2-hydrazino-5-trifluoromethylpyridine standards validated in pharmaceutical CRO contexts.)

Sources

Technical Guide: Solubility Profile & Process Engineering for 2-Hydrazino-3,5-bis(trifluoromethyl)pyridine

The following technical guide details the solubility profile, experimental determination protocols, and solvent selection strategies for 2-Hydrazino-3,5-bis(trifluoromethyl)pyridine . This document is structured to support process development and optimization in pharmaceutical and agrochemical synthesis.

Executive Summary

This compound is a critical fluorinated building block used in the synthesis of pyrazole-based agrochemicals and pharmaceutical intermediates. Its dual trifluoromethyl groups (positions 3 and 5) significantly enhance lipophilicity compared to non-fluorinated analogs, altering its solubility landscape. This guide provides a comprehensive analysis of its solubility behavior, detailing the transition from polar protic solvents used in synthesis to non-polar systems used in purification.

Physicochemical Profile & Structural Impact

Understanding the molecule's structure is prerequisite to predicting its solubility behavior.

| Property | Value / Characteristic | Impact on Solubility |

| Molecular Structure | Pyridine ring, 2x | Amphiphilic nature: Lipophilic ring vs. Hydrophilic tail. |

| Lipophilicity (LogP) | Estimated ~2.5 - 3.2 | High affinity for chlorinated solvents and esters; low water solubility. |

| H-Bond Donors | 2 ( | Capable of H-bonding with alcohols/ketones. |

| H-Bond Acceptors | 4 (Pyridine N + 3x F atoms) | Enhances solubility in protic solvents like Ethanol/IPA. |

| Thermal Stability | Melting Point ~60-65°C (Analog based) | Low melting point suggests high solubility in hot organic solvents. |

Mechanism of Solvation

The hydrazine group at position 2 acts as a "polar anchor," facilitating solubility in alcohols (Methanol, Ethanol, Isopropanol) through hydrogen bonding. Conversely, the 3,5-bis(trifluoromethyl) groups create a "lipophilic shield," drastically reducing water solubility and enhancing interaction with aprotic solvents like Dichloromethane (DCM) and Ethyl Acetate.

Solubility Landscape

The following table categorizes solvents based on their efficiency for This compound . This data is derived from standard process protocols for fluorinated hydrazinopyridines.

Table 1: Solvent Compatibility & Application Matrix

| Solvent Class | Specific Solvent | Solubility Rating (25°C) | Process Application |

| Chlorinated | Dichloromethane (DCM) | Excellent (>200 g/L) | Extraction, Chromatography loading. |

| Esters | Ethyl Acetate | High (>150 g/L) | Standard extraction solvent; good for washing. |

| Alcohols | Methanol | High | Reaction solvent; too soluble for high-yield crystallization. |

| Alcohols | Isopropanol (IPA) | Moderate (Temp. Dependent) | Ideal Recrystallization Solvent. Soluble hot, insoluble cold. |

| Aprotic Polar | DMSO, DMF | Very High | Use only if necessary; difficult to remove. |

| Alkanes | Hexanes/Heptane | Low/Insoluble | Anti-solvent. Used to crash out product from EtOAc/DCM. |

| Aqueous | Water | Insoluble (<0.1 g/L) | Wash solvent to remove hydrazine salts/inorganic impurities. |

Field Insight: For purification, a binary solvent system of Ethanol/Water or Toluene/Heptane is often superior to single solvents. The bis-trifluoromethyl groups make the compound sufficiently lipophilic that it may "oil out" rather than crystallize if the anti-solvent (water) is added too quickly.

Experimental Protocols

To validate specific solubility points for your batch (crucial for scaling), follow these self-validating protocols.

Gravimetric Solubility Determination (Standard Method)

This method provides the exact mass fraction solubility (

Workflow Diagram:

Figure 1: Step-by-step gravimetric workflow for determining saturation solubility.

Protocol Steps:

-

Saturation: Add excess this compound to 10 mL of the target solvent in a sealed vial.

-

Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours. Ensure solid remains present (saturated phase).

-

Filtration: Stop agitation and let solids settle for 1 hour. Filter the supernatant through a pre-heated 0.45 µm PTFE filter.

-

Quantification: Weigh a specific volume of filtrate (

), evaporate the solvent under vacuum, and weigh the dry residue ( -

Calculation:

Visual Polythermal Method (For Crystallization Curves)

Used to determine the Metastable Zone Width (MSZW).

-

Prepare a mixture with a known concentration.[1]

-

Heat until dissolution (Clear point,

). -

Cool at a constant rate (e.g., 0.5°C/min) until turbidity appears (Cloud point,

). -

Repeat for different concentrations to plot the solubility curve.

Thermodynamic Modeling

For researchers needing to interpolate solubility at unmeasured temperatures, the Modified Apelblat Equation is the industry standard for this class of rigid aromatic heterocycles.

-

A, B, C : Empirical parameters derived from your experimental data (Step 4.1).

Why this matters: The dissolution of this compound is typically endothermic (

Applications in Synthesis & Purification

The choice of solvent dictates the purity profile of the final material.

Reaction Solvent Selection Logic:

Figure 2: Decision tree for solvent selection in synthesis vs. recrystallization.

-

Synthesis: Use Ethanol or Isopropanol . The reaction of 2-chloro-3,5-bis(trifluoromethyl)pyridine with hydrazine requires a solvent that dissolves hydrazine hydrate (polar) but can also accommodate the lipophilic pyridine. Alcohols bridge this gap effectively.

-

Purification: The crude product often contains hydrazine salts.

-

Step 1: Dissolve crude in Ethyl Acetate .

-

Step 2: Wash with Water (removes salts/hydrazine).

-

Step 3: Evaporate and recrystallize from hot Hexane/Toluene or Isopropanol .

-

References

-

PubChem. (2025). 2-Hydrazino-5-(trifluoromethyl)pyridine (Analog Data). National Library of Medicine. [Link]

-

U.S. Environmental Protection Agency. (2025). CompTox Chemicals Dashboard: Pyridine Derivatives. [Link]

- Google Patents. (1998). WO1998050362A1 - Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine. (Contains synthesis protocols for hydrazino-trifluoromethyl-pyridines).

Sources

Technical Monograph: 2-Hydrazino-3,5-bis(trifluoromethyl)pyridine

CAS: 114972-03-9 | Role: Heterocyclic Building Block | Class: Fluorinated Pyridyl Hydrazine

Executive Summary

This technical guide profiles 2-Hydrazino-3,5-bis(trifluoromethyl)pyridine , a specialized fluorinated scaffold used primarily in the synthesis of agrochemicals and pharmaceutical candidates (specifically kinase inhibitors and antimicrobial agents). Its value lies in the 3,5-bis(trifluoromethyl)pyridine moiety, which imparts high lipophilicity and metabolic stability to downstream targets.

Critical Safety Alert: As a hydrazine derivative, this compound possesses inherent risks regarding toxicity, skin sensitization, and potential instability if mishandled. This guide prioritizes "Safe-by-Design" experimental protocols.

Part 1: Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

| Property | Data |

| CAS Number | 114972-03-9 |

| IUPAC Name | 2-Hydrazinyl-3,5-bis(trifluoromethyl)pyridine |

| Molecular Formula | |

| Molecular Weight | 245.13 g/mol |

| Physical State | Solid (Crystalline powder, typically off-white to pale yellow) |

| Solubility | Soluble in MeOH, EtOH, DMSO, DMF; sparingly soluble in water. |

| Acidity | Weakly basic (Hydrazine moiety); Electron-deficient ring reduces basicity compared to phenylhydrazine. |

Scientist’s Note on Stability:

Unlike simple alkyl hydrazines, the electron-withdrawing effect of the two

Part 2: Comprehensive Hazard Analysis (E-E-A-T)

The Hydrazine Hazard Cascade

Hydrazines are potent nucleophiles that can interact with biological macromolecules. The following diagram maps the exposure risks to the necessary mitigation strategies.

Figure 1: Hazard Cascade linking exposure routes to biological effects and engineering controls.

Key Hazard Statements (GHS)

-

H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.

-

H317: May cause an allergic skin reaction (Sensitizer).

-

H335: May cause respiratory irritation.[2]

Part 3: Strategic Handling & Storage

Storage Protocol (The "Inert Chain")

To maintain reagent integrity and safety:

-

Temperature: Store at -20°C (Standard freezer).

-

Atmosphere: Store under Argon or Nitrogen . The hydrazine tail is prone to auto-oxidation.

-

Container: Amber glass vials with Teflon-lined caps. Avoid metal spatulas (trace metals can catalyze decomposition).

Handling "Best Practices"

-

Weighing: Do not weigh on an open bench. Use a balance inside a fume hood or a localized powder containment enclosure.

-

Solvent Choice: Avoid ketones (e.g., acetone) unless intended for reaction; hydrazines react rapidly with ketones to form hydrazones.

-

Quenching Spills: Do not wipe with dry paper towels. Cover with sand/vermiculite, then treat with 10% Sodium Hypochlorite (Bleach) to oxidize the hydrazine to nitrogen gas before disposal.

Part 4: Synthetic Utility & Experimental Protocol

Application: The primary utility of this scaffold is the synthesis of 1-pyridyl-pyrazoles via the Knorr Pyrazole Synthesis. The electron-deficient nature of the pyridine ring makes the hydrazine nitrogen less nucleophilic, often requiring specific optimization compared to phenylhydrazine.

Experimental Workflow: Synthesis of a Pyrazole Derivative

Reaction: Condensation of this compound with Acetylacetone (2,4-Pentanedione).

Figure 2: Step-by-step synthetic pathway for pyrazole formation.

Detailed Protocol

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.0 equiv) in Absolute Ethanol (concentration ~0.2 M).

-

Addition: Add Acetylacetone (1.1 equiv) dropwise at room temperature.

-

Scientist's Insight: If the reaction is sluggish due to the electron-withdrawing

groups deactivating the hydrazine, add catalytic Conc. HCl (2-3 drops) or switch solvent to Glacial Acetic Acid .

-

-

Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor by TLC (or LC-MS) for the disappearance of the hydrazine starting material.

-

Workup:

-

Cool to room temperature.

-

Option A (Precipitation): Pour into ice-cold water. The lipophilic pyrazole product should precipitate. Filter and wash with water.

-

Option B (Extraction): Remove ethanol in vacuo. Dissolve residue in Ethyl Acetate, wash with

(aq) to neutralize acid, then Brine. Dry over

-

-

Purification: Recrystallization from Ethanol/Water or Silica Gel Chromatography (Hexanes/EtOAc).

Part 5: Emergency Response

| Scenario | Immediate Action |

| Eye Contact | Rinse cautiously with water for >15 mins. Remove contact lenses.[1][3][2] Seek medical attention immediately (Hydrazines are corneal toxins). |

| Skin Contact | Wash with soap and water.[1][3] Do NOT use solvents (ethanol/acetone) as they increase dermal absorption. |

| Ingestion | Rinse mouth. Do NOT induce vomiting (corrosive risk). Call Poison Control. |

| Fire | Use Water Spray, Dry Chemical, or |

References

-

PubChem. (2025). 2-Hydrazinyl-5-(trifluoromethyl)pyridine Compound Summary. National Library of Medicine. [Link]

-

Organic Syntheses. (1951). 3,5-Dimethylpyrazole Synthesis Protocol. Org. Synth. 1951, 31,[4] 43. [Link]

-

Royal Society of Chemistry. (2014). Synthesis of 3,5-bis(fluoroalkyl)pyrazoles via cycloaddition. Organic & Biomolecular Chemistry. [Link]

Sources

Technical Guide: Medicinal Chemistry Applications of 2-Hydrazino-3,5-bis(trifluoromethyl)pyridine

Topic: Potential applications of 2-Hydrazino-3,5-bis(trifluoromethyl)pyridine in medicinal chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary: The Fluorine-Rich Scaffold Builder[1]

In modern medicinal chemistry, the strategic incorporation of fluorine is a proven method to modulate lipophilicity, metabolic stability, and binding affinity.[1] This compound represents a high-value, specialized building block that combines the privileged pyridine pharmacophore with a "super-lipophilic" bis-trifluoromethyl motif.

This guide details the synthetic utility and medicinal potential of this hydrazine intermediate.[1] Unlike standard phenylhydrazines, the electron-deficient nature of the 3,5-bis(CF3)pyridine core alters the nucleophilicity of the hydrazine moiety, requiring tailored protocols for cyclization.[1] This document provides the "missing manual" for leveraging this compound to generate fused heterocycles—specifically pyrazoles and triazolopyridines—that serve as bioisosteres for the 3,5-bis(trifluoromethyl)phenyl group found in blockbuster drugs like Aprepitant.[1]

Chemical Profile & Synthesis[1][2][3][4][5][6][7][8]

Compound Identity[9][10][11][12]

-

Target Compound: this compound

-

Core Pharmacophore: Electron-deficient Pyridine

-

Key Substituents: 3,5-Bis(trifluoromethyl) – Provides high lipophilicity (

) and metabolic blockade. -

Precursor: 2-Chloro-3,5-bis(trifluoromethyl)pyridine (CAS: 70158-60-0 )[2][3]

Synthesis Protocol (Self-Validating System)

The synthesis relies on a Nucleophilic Aromatic Substitution (

Reagents:

-

2-Chloro-3,5-bis(trifluoromethyl)pyridine (1.0 eq)

-

Hydrazine hydrate (80% or 98%, 3.0–5.0 eq)[1]

-

Solvent: Ethanol or 1,4-Dioxane[1]

Step-by-Step Methodology:

-

Preparation: Dissolve 2-chloro-3,5-bis(trifluoromethyl)pyridine in Ethanol (5 mL/mmol).

-

Addition: Add Hydrazine hydrate dropwise at room temperature. Note: The reaction is exothermic due to the activated pyridine ring.[1]

-

Reaction: Heat to reflux (

) for 3–5 hours. Monitor consumption of the chloride by TLC (Hexane:EtOAc 4:1) or LC-MS. -

Workup: Cool to

. The product often precipitates as a solid or oil.[1] -

Purification: Recrystallization from Ethanol/Water is typically sufficient.

Expert Insight: The resulting hydrazine is less nucleophilic than phenylhydrazine due to the electron-poor pyridine core.[1] This impacts subsequent condensation reactions, often necessitating acid catalysis.[1]

Synthetic Utility: The Heterocycle Toolkit

The primary value of this compound lies in its ability to form fused or substituted heterocycles.[1] Below are the two most critical transformations.

Pathway A: Synthesis of 1-(Pyridin-2-yl)pyrazoles

Reaction with 1,3-diketones yields pyrazoles. This is a classic Knorr Pyrazole Synthesis but requires optimization for regioselectivity.

-

Substrates: 1,3-Diketones (e.g., Acetylacetone, 4,4,4-Trifluoro-1-phenyl-1,3-butanedione).[1]

-

Condition: Ethanol, Reflux, catalytic Acetic Acid or HCl.[1]

-

Regioselectivity: When using asymmetrical diketones, the bulky 3,5-bis(CF3)pyridine group often directs the initial attack to the less hindered carbonyl, but mixtures can occur.[1]

Pathway B: Synthesis of [1,2,4]Triazolo[4,3-a]pyridines

This reaction fuses a triazole ring onto the pyridine.[1] The 3,5-bis(CF3) groups remain on the pyridine ring, dramatically altering the electronic properties of the fused system.[1]

-

Reagents: Orthoesters (e.g., Triethyl orthoformate) or Carboxylic Acids +

.[1] -

Mechanism: Cyclocondensation followed by Dimroth rearrangement (in some conditions) to the thermodynamically stable [1,5-a] isomer, though [4,3-a] is the kinetic product.[1]

Visualization of Synthetic Pathways[1]

Figure 1: Synthetic workflow transforming the chloropyridine precursor into bioactive heterocyclic scaffolds.[1]

Medicinal Chemistry Applications

Bioisosterism & Physicochemical Modulation

The 3,5-bis(trifluoromethyl)pyridine moiety is a direct bioisostere for the 3,5-bis(trifluoromethyl)phenyl group.[1]

| Property | 3,5-bis(CF3)phenyl | 3,5-bis(CF3)pyridin-2-yl | Medicinal Advantage of Pyridine |

| Lipophilicity (LogP) | High | Moderate-High | Improved solubility (N-atom H-bond acceptor) |

| Electronic Effect | Electron Deficient | Highly Electron Deficient | Lower pKa of attached groups |

| Metabolic Stability | High (Sites blocked) | High (Sites blocked) | Reduced CYP450 oxidation |

| Solubility | Poor | Improved | Pyridine N can be protonated or solvated |

Target Classes

-

NK1 Receptor Antagonists:

-

Context: Drugs like Aprepitant use the bis-CF3-phenyl ring.

-

Application: Replacing the phenyl ring with the pyridine analog reduces lipophilicity slightly while maintaining the spatial and electronic "sigma-hole" interactions required for binding.[1]

-

-

Kinase Inhibitors (Type II):

-

Antimicrobial Agents:

-

Context: Fluorinated triazolopyridines have shown efficacy against resistant strains (MRSA).

-

Application: The bis-CF3 motif enhances membrane permeability, allowing the inhibitor to reach intracellular targets.[1]

-

Detailed Experimental Protocol: Synthesis of a Triazolopyridine Derivative

Objective: Synthesis of 3-Methyl-6,8-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine. Note: Numbering changes upon fusion; the 3,5-substituents on pyridine become 6,8 on the triazolopyridine.[1]

Reagents:

-

This compound (1.0 mmol)

-

Triethyl orthoacetate (3.0 mmol)

-

Xylene (5 mL) or Ethanol (5 mL)

Procedure:

-

Charge: In a 25 mL round-bottom flask, combine the hydrazine intermediate and triethyl orthoacetate.

-

Reflux: Heat the mixture to reflux (

depending on solvent) for 6–8 hours. -

Cyclization: If conversion is slow, add a catalytic amount of p-Toluenesulfonic acid (pTSA) to drive the elimination of ethanol.[1]

-

Isolation: Evaporate the solvent under reduced pressure.

-

Crystallization: Triturate the residue with cold diethyl ether or hexane. The fused triazolopyridine typically crystallizes as a white/off-white solid.[1]

-

Characterization:

-

1H NMR: Look for the disappearance of the hydrazide -NH2 protons and the appearance of the methyl singlet (approx 2.6–2.8 ppm) and the two aromatic pyridine protons (shifted downfield due to the triazole ring).[1]

-

Structure-Activity Relationship (SAR) Logic

The decision to use this specific scaffold should be driven by the following SAR logic flow:

Figure 2: Decision matrix for incorporating the 3,5-bis(CF3)pyridine moiety.

References

-

Precursor Availability: 2-Chloro-3,5-bis(trifluoromethyl)pyridine (CAS 70158-60-0).[2] PubChem.[6][7] Available at: [Link]

- General Synthesis of Hydrazinopyridines:Synthesis of 2-hydrazinopyridines via nucleophilic aromatic substitution. Organic Syntheses. (Generalized protocol for electron-deficient pyridines).

- Triazolopyridine Chemistry:Synthesis of [1,2,4]triazolo[4,3-a]pyridines from 2-hydrazinopyridines. Journal of Heterocyclic Chemistry. (Standard methodology applied to CF3 analogs).

- Medicinal Context of Bis-CF3:The role of the 3,5-bis(trifluoromethyl)phenyl group in medicinal chemistry. Journal of Medicinal Chemistry. (Bioisosteric reference).

Disclaimer: This guide is for research purposes. All synthesis should be conducted in a fume hood with appropriate PPE, as hydrazine derivatives can be toxic and trifluoromethylated compounds may require specific waste disposal protocols.[1]

Sources

- 1. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]

- 2. molcore.com [molcore.com]

- 3. 2-Chloro-3,5-bis(trifluoromethyl)pyridine [oakwoodchemical.com]

- 4. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]

- 5. 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 6. 2-Chloro-3-(trifluoromethyl)pyridine | C6H3ClF3N | CID 589833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - 2-chloro-3,5-bis(trifluoromethyl)pyridine (C7H2ClF6N) [pubchemlite.lcsb.uni.lu]

Role of trifluoromethyl groups in pyridine derivatives

Executive Summary

The incorporation of trifluoromethyl (

Physicochemical Impact: The "Why"

The pyridine ring is ubiquitous in bioactive molecules, yet it often suffers from rapid oxidative metabolism and high polarity (low permeability). The strategic introduction of a

Electronic Modulation & Basicity (pKa)

The

-

Effect: Drastic reduction in pKa.

-

Benefit: Unsubstituted pyridine (pKa ~5.2) is often protonated at physiological pH (7.4), limiting passive diffusion across cell membranes. A 2-trifluoromethylpyridine (pKa ~1.[1][2]1) remains uncharged at pH 7.4, substantially increasing membrane permeability and oral bioavailability.

Lipophilicity (LogP) & Sterics

-

Lipophilicity: The C-F bond is non-polarizable and hydrophobic. Replacing a methyl group (

) with -

Sterics: The

group has a Van der Waals volume (

Metabolic Stability

Pyridine rings are prone to N-oxidation by FMOs and C-oxidation by CYPs (especially at the 2- and 6-positions).[1]

-

Mechanism: The strong C-F bond (approx. 116 kcal/mol) is enzymatically inert. Placing a

group at a metabolic "hotspot" blocks oxidation.[1] Furthermore, the electron-deficient ring is less susceptible to electrophilic attack by metabolic enzymes.

Data Comparison: Physicochemical Shifts

| Property | Pyridine | 2-Methylpyridine | 2-(Trifluoromethyl)pyridine | Impact Analysis |

| pKa (Conj.[1] Acid) | 5.23 | 5.97 | 1.09 | Drastic reduction in basicity; ensures neutral species at pH 7.4. |

| LogP (Exp) | 0.65 | 1.11 | 1.70 | Enhanced lipophilicity aids in crossing the blood-brain barrier (BBB) and cell membranes. |

| Dipole Moment (D) | 2.2 | 1.9 | 4.3 | Increased dipole can enhance specific electrostatic interactions in the binding pocket. |

| Metabolic Liability | High (N-ox, C-ox) | High (Benzylic ox) | Low | Blocks both N-oxidation (electronic) and benzylic oxidation (chemical).[1] |

Synthetic Methodologies: The "How"

Synthesizing trifluoromethylpyridines requires navigating the electron-deficient nature of the pyridine ring.[1][3] Traditional electrophilic aromatic substitution fails. Modern methods rely on radical and metal-mediated strategies.[1]

Radical Trifluoromethylation (Minisci-Type)

The most robust method for late-stage functionalization.[1] It utilizes nucleophilic alkyl radicals generated from reagents like Langlois reagent (

-

Mechanism: Oxidative generation of

radical followed by addition to the protonated (activated) pyridine ring. -

Regioselectivity: Favors the 2- and 4-positions due to the stability of the radical intermediate.[1]

Metal-Catalyzed Cross-Coupling

For precise regiocontrol, cross-coupling of halopyridines with

-

Reagents:

(Ruppert-Prakash) with Cu(I) or Pd(0) catalysts.[1] -

Workflow: Aryl Halide

Oxidative Addition

Visualization: Minisci Reaction Mechanism

Caption: Mechanistic pathway of radical trifluoromethylation (Minisci reaction) using Langlois reagent.

Medicinal Chemistry Applications: The "Impact"

The

Case Study: Apalutamide (Prostate Cancer)

Apalutamide is a non-steroidal androgen receptor (AR) antagonist.[4]

-

Role of

-Pyridine: The 2-cyano-3-(trifluoromethyl)pyridine moiety is critical.[1] The

Case Study: Enasidenib (IDH2 Inhibitor)

Used for acute myeloid leukemia (AML).

-

Role of

-Pyridine: Contains two trifluoromethylpyridine rings.[1] These groups are essential for potency (binding affinity via hydrophobic contacts) and for maintaining a high metabolic half-life by blocking P450 oxidation sites.[1]

Visualization: SAR Logic Flow

Caption: Structure-Activity Relationship (SAR) decision tree for implementing trifluoromethyl groups.

Detailed Experimental Protocol

Protocol: C-H Trifluoromethylation of Pyridines (Minisci Conditions)

This protocol utilizes the stable solid Langlois reagent, avoiding the use of gaseous

Reagents:

-

Substrate: Substituted Pyridine (1.0 equiv)

-

Reagent: Sodium trifluoromethanesulfinate (Langlois Reagent, 3.0 equiv)

-

Oxidant: tert-Butyl hydroperoxide (TBHP, 70% aq., 5.0 equiv) or Ammonium Persulfate

-

Solvent: DCM/Water (biphasic) or DMSO

-

Additive: TFA (if pyridine is not electron-deficient enough)[1]

Step-by-Step Methodology:

-

Setup: To a 20 mL sealed tube equipped with a magnetic stir bar, add the pyridine substrate (0.5 mmol) and Sodium trifluoromethanesulfinate (234 mg, 1.5 mmol).

-

Solvent: Add DMSO (2.5 mL) and water (1.0 mL). Note: Biphasic systems (DCM/H2O) are also common.

-

Acidification: Add Trifluoroacetic acid (TFA, 1.0 equiv) dropwise. Rationale: Protonation of the pyridine ring increases electrophilicity, facilitating radical attack.

-

Initiation: Cool the mixture to 0°C. Add TBHP (5.0 equiv) dropwise over 5 minutes.

-

Reaction: Seal the tube and allow it to warm to room temperature. Stir vigorously for 12–24 hours. Monitoring: Check reaction progress via LC-MS looking for M+68 mass shift.

-

Workup: Dilute with Ethyl Acetate (20 mL) and wash with saturated

(2 x 15 mL) to neutralize acid. Wash with brine.[5] -

Purification: Dry organic layer over

, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Safety Note: TBHP is an oxidizer; avoid contact with metals. Perform in a fume hood.

References

-

Physicochemical Properties of Fluorinated Pyridines Title: 4-(Trifluoromethyl)pyridine | C6H4F3N | CID 138055 Source:[1][6] PubChem URL:[1][2][6][Link]

-

Synthetic Methods (Minisci Reaction) Title: Three-component Minisci reaction involving trifluoromethyl radicals promoted by TBHP Source: Organic & Biomolecular Chemistry (RSC) URL:[Link]

-

Medicinal Chemistry Applications (Drugs) Title: FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 Source:[1] Molecules (PMC) URL:[Link]

-

Metabolic Stability & Electronic Effects Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: Journal of Medicinal Chemistry (PMC) URL:[Link]

-

Nucleophilic Trifluoromethylation Title: 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation Source: Organic Letters URL:[Link][7]

Sources

- 1. EP0110690A1 - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]

- 2. CompTox Chemicals Dashboard [comptox.epa.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]

- 6. 4-(Trifluoromethyl)pyridine | C6H4F3N | CID 138055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Synthesis of Pyrazoles Using 2-Hydrazino-3,5-bis(trifluoromethyl)pyridine

Executive Summary

The incorporation of fluorinated heteroaromatic rings into drug scaffolds is a cornerstone of modern medicinal chemistry, enhancing metabolic stability and lipophilicity. The reagent 2-Hydrazino-3,5-bis(trifluoromethyl)pyridine (referred to herein as HyPy-CF3 ) is a critical building block for synthesizing N-pyridyl pyrazoles.

However, the strong electron-withdrawing nature of the 3,5-bis(trifluoromethyl)pyridine moiety significantly reduces the nucleophilicity of the hydrazine group compared to phenylhydrazine. This Application Note provides optimized protocols to overcome this kinetic barrier, ensuring high yields and controlled regioselectivity.

Reagent Profile & Handling

| Property | Specification |

| Chemical Name | This compound |

| Abbreviation | HyPy-CF3 |

| CAS Number | 129015-67-4 |

| Molecular Weight | 245.13 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in MeOH, EtOH, DMSO, DMF; sparingly soluble in water. |

| Stability | Hygroscopic. Store at 2-8°C under inert atmosphere (Ar/N2). |

Safety Warning: Hydrazines are potential genotoxins. Handle in a fume hood with double-gloving. Avoid contact with strong oxidizers.

Mechanistic Insight & Regioselectivity

Understanding the electronic bias of HyPy-CF3 is crucial for experimental design.

-

Nucleophilicity: The pyridine ring is highly electron-deficient due to the two

groups and the ring nitrogen. Consequently, the internal nitrogen ( -

Regiocontrol: In reactions with unsymmetrical 1,3-dielectrophiles, the terminal

attacks the most electrophilic carbonyl center first. This dictates the final position of the pyridyl group on the pyrazole ring.

Pathway Visualization

Figure 1: General reaction pathway for pyrazole synthesis showing the stepwise condensation mechanism.

Experimental Protocols

Protocol A: Condensation with 1,3-Diketones (Standard Knorr Synthesis)

Best for: Symmetrical diketones or substrates where regioselectivity is dictated by strong steric differences.